2'-O-(2-Methoxyethyl)guanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

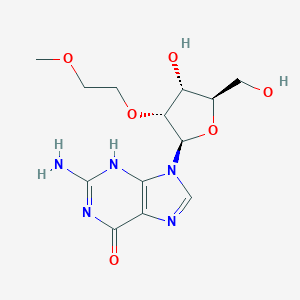

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O6/c1-22-2-3-23-9-8(20)6(4-19)24-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-6,8-9,12,19-20H,2-4H2,1H3,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBJSLIKOKFHE-WOUKDFQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452347 |

Source

|

| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473278-54-5 |

Source

|

| Record name | 2'-O-(2-Methoxyethyl)guanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-(2-METHOXYETHYL)GUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509W6DE18G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2'-O-(2-Methoxyethyl)guanosine

Introduction: The Significance of 2'-O-(2-Methoxyethyl)guanosine in Modern Therapeutics

This compound (2'-O-MOE-G) is a cornerstone modification in the development of antisense oligonucleotides (ASOs), a class of therapeutic agents designed to modulate gene expression. The strategic incorporation of the 2'-O-methoxyethyl group onto the ribose sugar of guanosine confers several advantageous properties to these synthetic nucleic acid chains. These include enhanced binding affinity to target RNA, increased resistance to nuclease degradation, and a favorable toxicity profile.[1] Such attributes have propelled 2'-O-MOE-modified oligonucleotides to the forefront of therapeutic research and development, with several approved drugs leveraging this chemistry.[1]

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and validated through practical application, offering a robust framework for the production of high-purity 2'-O-MOE-G.

Chemical Synthesis: A Regioselective Approach

The synthesis of 2'-O-MOE-G necessitates a strategic approach to regioselectively alkylate the 2'-hydroxyl group of the guanosine ribose moiety while protecting other reactive sites. A highly efficient and chemoselective method that avoids the need for protection of the guanine base has been developed, centering on the use of a novel silicon-based protecting group.[2][3] This method proceeds in three key stages: regioselective protection of the 3' and 5' hydroxyl groups, alkylation of the 2'-hydroxyl group, and deprotection to yield the final product.

Core Synthesis Pathway

The synthesis pathway leverages the sterically hindered methylene-bis(diisopropylsilyl chloride) (MDPSCl₂) to selectively protect the 3' and 5' hydroxyl groups of guanosine. This sets the stage for the specific alkylation of the remaining free 2'-hydroxyl group.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of 2'-O-MOE-G

The following protocol details the step-by-step synthesis of this compound, adapted from established methodologies.[2][4]

Step 1: 3',5'-O-(Methylene-bis(diisopropylsilyl))-guanosine Formation

-

To a solution of guanosine in anhydrous N,N-dimethylformamide (DMF), add imidazole (5.0 equivalents).

-

Cool the mixture to 0°C and add methylene-bis(diisopropylsilyl chloride) (MDPSCl₂) (1.15 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 5 hours.

-

Upon completion, the reaction mixture is worked up to isolate the 3',5'-O-protected guanosine. The product can be purified by crystallization.

Causality: The use of MDPSCl₂ is critical for the regioselective protection of the 3' and 5' hydroxyl groups. The steric hindrance of the diisopropylsilyl groups directs the reaction to the less hindered primary 5'-hydroxyl and the adjacent 3'-hydroxyl, leaving the 2'-hydroxyl accessible for the subsequent alkylation step.[2]

Step 2: 2'-O-(2-Methoxyethyl) Alkylation

-

Dissolve the 3',5'-O-(MDPS)-guanosine in anhydrous DMF and add tetrabutylammonium iodide (TBAI) (0.3 equivalents) and 2-methoxyethyl bromide (3.0 equivalents).

-

Cool the mixture to -20°C and add sodium bis(trimethylsilyl)amide (NaHMDS) (3.0 equivalents) as a 1.0 M solution in tetrahydrofuran (THF).

-

Stir the reaction at -20°C for 3 hours.

-

The reaction is then quenched and the product, 2'-O-MOE-3',5'-O-(MDPS)-guanosine, is extracted.

Causality: NaHMDS serves as a strong, non-nucleophilic base to deprotonate the 2'-hydroxyl group, facilitating its alkylation by 2-methoxyethyl bromide. The choice of a non-nucleophilic base is crucial to avoid side reactions.[4] TBAI acts as a catalyst to promote the alkylation.

Step 3: Deprotection

-

Dissolve the 2'-O-MOE-3',5'-O-(MDPS)-guanosine in THF.

-

Add tetrabutylammonium fluoride (TBAF) (1.0 equivalent) as a 1.0 M solution in THF.

-

Heat the solution to 35°C and stir for 5 hours.

-

The reaction mixture is then concentrated, and the final product, this compound, is purified.

Causality: TBAF is a fluoride source that selectively cleaves the silicon-oxygen bonds of the MDPS protecting group, liberating the 3' and 5' hydroxyl groups to yield the final product.[2]

Purification: Achieving High-Purity 2'-O-MOE-G

The purification of this compound is a critical step to remove any unreacted starting materials, reagents, and potential side products, ensuring the high purity required for therapeutic applications. The primary methods for purification are chromatography and crystallization.

Purification Workflow

A typical purification workflow involves an initial chromatographic step to separate the target molecule from major impurities, followed by a crystallization step to achieve high purity.

Caption: Purification workflow for 2'-O-MOE-G.

Chromatographic Purification

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful technique for the purification of modified nucleosides like 2'-O-MOE-G.[5] This method separates molecules based on their hydrophobicity.

Experimental Protocol: IP-RP-HPLC Purification

-

Column: A C18 or C8 reversed-phase column is typically used.

-

Mobile Phase:

-

Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as triethylammonium acetate (TEAA) (0.1 M, pH 7.5).[6]

-

Mobile Phase B: Acetonitrile.

-

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compounds. For example, a gradient of 0-50% acetonitrile over 20-30 minutes.[6]

-

Detection: UV detection at 260 nm is used to monitor the elution of the guanosine-containing compounds.

-

Fraction Collection: Fractions corresponding to the main product peak are collected.

-

Post-Purification: The collected fractions are pooled, and the solvent is removed under reduced pressure. The resulting product is then desalted.

Causality: The ion-pairing agent (TEAA) neutralizes the charge of any residual phosphate groups and interacts with the modified nucleoside, modulating its hydrophobicity and allowing for fine separation on the reversed-phase column. The acetonitrile gradient progressively increases the hydrophobicity of the mobile phase, eluting compounds in order of increasing retention on the stationary phase.[4]

Crystallization

Crystallization is an effective final purification step to obtain highly pure 2'-O-MOE-G.[3]

Experimental Protocol: Crystallization

-

Solvent Selection: A common approach is to dissolve the partially purified 2'-O-MOE-G in a minimal amount of a "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., acetonitrile or diethyl ether) until turbidity is observed.[7]

-

Inducing Crystallization: The solution is then allowed to stand undisturbed at a reduced temperature (e.g., 4°C) to promote crystal growth. Seeding with a small crystal of the pure product can also be employed to initiate crystallization.[7]

-

Isolation: The resulting crystals are isolated by filtration, washed with the "poor" solvent, and dried under vacuum.

Causality: The principle of crystallization relies on the lower solubility of the target compound in the mixed solvent system compared to the impurities. As the solution cools or the "poor" solvent is added, the solubility of the 2'-O-MOE-G decreases, leading to the formation of a crystalline solid, while impurities remain in the solution.

Data Presentation and Quality Control

The purity and identity of the synthesized this compound must be rigorously confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should show the characteristic peaks for the guanosine base, the ribose sugar, and the 2'-O-methoxyethyl group. The integration of the peaks should be consistent with the molecular structure.[8] |

| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should exhibit a prominent peak corresponding to the molecular ion of 2'-O-MOE-G (C₁₃H₁₉N₅O₆, MW: 341.32 g/mol ).[9] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak should be observed, with purity typically exceeding 98%. |

Conclusion

The synthesis and purification of this compound are critical processes in the manufacturing of second-generation antisense oligonucleotides. The regioselective synthesis utilizing a silicon-based protecting group offers an efficient and high-yield route to this essential building block. Subsequent purification by a combination of chromatographic techniques and crystallization ensures the high purity required for therapeutic applications. The detailed protocols and the underlying scientific principles presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

-

Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC Europe. Available at: [Link]

-

Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. PubMed. Available at: [Link]

-

Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. J Org Chem. 2002 Nov 1;67(22):7887-9. Available at: [Link]

-

Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. PubMed. Available at: [Link]

-

Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Available at: [Link]

-

Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. ATDBio. Available at: [Link]

-

RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. Available at: [Link]

-

Guide for crystallization. Available at: [https://www.unifr.ch/chem/files/assets/public/ Crystallography/Guide_for_crystallization_v2.pdf]([Link] Crystallography/Guide_for_crystallization_v2.pdf)

-

Synthesis of 2'- O -Methoxyethylguanosine Using a Novel Silicon-Based Protecting Group. ResearchGate. Available at: [Link]

-

Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. PMC - NIH. Available at: [Link]

-

Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. PubMed. Available at: [Link]

-

NMR-based Quantum Mechanical Analysis Builds Trust and Orthogonality in Structural Analysis: the Case of a Bisdesmosidic Triglycoside as Withania somnifera Aerial Parts Marker. PubMed Central. Available at: [Link]

-

Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. PMC - NIH. Available at: [Link]

-

Guidelines for the successful generation of protein–ligand complex crystals. PMC - NIH. Available at: [Link]

-

G-2'-MOE-Phosphoramidite. Glen Research. Available at: [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. unifr.ch [unifr.ch]

- 8. NMR-based Quantum Mechanical Analysis Builds Trust and Orthogonality in Structural Analysis: the Case of a Bisdesmosidic Triglycoside as Withania somnifera Aerial Parts Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Analysis of 2'-O-(2-Methoxyethyl)guanosine (2'-O-MOE-G)

Abstract

The modification of nucleosides is a cornerstone of modern therapeutic oligonucleotide development. Among the most impactful "second-generation" chemical modifications is the 2'-O-(2-methoxyethyl) (2'-O-MOE) substitution, particularly on guanosine (2'-O-MOE-G). This alteration imparts a suite of desirable pharmacological properties, including exceptional nuclease resistance, high binding affinity to target RNA, and a favorable toxicity profile.[1][2] These enhancements are not arbitrary; they are the direct consequence of specific, predictable changes to the molecule's three-dimensional structure. This technical guide provides an in-depth exploration of the structural biology of 2'-O-MOE-G and outlines a multi-modal analytical framework for its comprehensive characterization. We delve into the causality behind experimental choices, presenting field-proven methodologies in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This document is intended for researchers, chemists, and drug development professionals seeking to understand and verify the structural integrity and functional advantages of 2'-O-MOE-modified oligonucleotides.

Section 1: The Significance of the 2'-O-MOE Modification in Therapeutic Oligonucleotides

The journey from simple phosphodiester oligonucleotides to clinically successful drugs has been a story of chemical innovation. First-generation modifications, such as the phosphorothioate (PS) backbone, successfully addressed the primary challenge of nuclease degradation but introduced issues of lower binding affinity and potential off-target protein interactions.[2][3]

The advent of second-generation modifications, targeting the 2'-position of the ribose sugar, marked a significant leap forward. The 2'-O-methoxyethyl (MOE) modification, in particular, emerged as a highly effective solution.[4][5] Oligonucleotides incorporating 2'-O-MOE nucleotides exhibit dramatically increased resistance to nuclease digestion, which is essential for in vivo stability.[1][4] Crucially, this modification also increases the thermodynamic stability of the duplex formed with a complementary RNA strand, leading to higher binding affinity.[4][6] This enhanced affinity translates to greater potency for antisense oligonucleotides (ASOs), which often rely on strong hybridization to their target mRNA to elicit a therapeutic effect.

Section 2: The Structural Keystone: Ribose Sugar Pucker

The profound impact of the 2'-O-MOE group stems from its influence on the conformation of the furanose ring of the nucleoside. The five-membered ribose ring is not planar and exists in a dynamic equilibrium between two primary conformations, or "puckers," described as C2'-endo (South) and C3'-endo (North).[7][8]

-

C2'-endo (South): This conformation is characteristic of deoxyribose in B-form DNA.

-

C3'-endo (North): This conformation is characteristic of ribose in A-form RNA duplexes.[9]

The bulky and electrostatically influential 2'-O-MOE substituent sterically disfavors the C2'-endo conformation, effectively "locking" the sugar ring into the C3'-endo pucker.[9][10] This conformational pre-organization is the single most important structural feature of 2'-O-MOE nucleosides. It forces the entire oligonucleotide backbone to adopt an A-form helical geometry, which is the ideal conformation for binding to RNA targets.[11][12] This pre-organization minimizes the entropic penalty of binding, contributing directly to the observed increase in duplex stability and binding affinity.[6][9]

Furthermore, crystallographic and molecular dynamics studies have revealed that the methoxyethyl side chain itself is not floppy but adopts a well-defined gauche conformation and is extensively hydrated.[11][13] This ordered hydration shell in the minor groove may contribute to the molecule's overall stability and unique pharmacological properties, including its high resistance to nucleases.[13]

Section 3: A Multi-Modal Framework for Structural Elucidation

No single technique can fully capture the structural identity and dynamic behavior of 2'-O-MOE-G. A robust analysis requires the integration of multiple orthogonal methods. This section details the core techniques, the rationale for their use, and validated protocols for their application.

Mass Spectrometry (MS): Absolute Identity Verification

Causality: Before any complex structural investigation, it is imperative to confirm the fundamental identity and purity of the molecule. High-resolution mass spectrometry provides an unambiguous measurement of the molecule's mass-to-charge ratio, confirming that the 2'-O-MOE modification is present.[14][15]

Protocol: LC-MS/MS for Modified Nucleoside Identification

-

Sample Preparation: Digest the 2'-O-MOE-G-containing oligonucleotide into its constituent nucleosides using a cocktail of nucleases (e.g., Nuclease P1) and phosphatases (e.g., Calf Intestinal Phosphatase). For the pure nucleoside, dissolve in a suitable solvent (e.g., 0.1% formic acid in water).[16]

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 UPLC/HPLC column. Elute with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[16] This step separates the modified nucleoside from canonical nucleosides and impurities.

-

Mass Analysis (MS1): The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). Scan for the theoretical exact mass of 2'-O-MOE-G (C12H17N5O6, Exact Mass: 341.1182).

-

Tandem Mass Analysis (MS2): Isolate the parent ion (m/z 341.1182) and subject it to collision-induced dissociation (CID). This will fragment the molecule in a predictable way.

-

Self-Validation & Data Interpretation:

-

Accurate Mass: The measured mass in the MS1 scan must match the theoretical mass within a narrow tolerance (e.g., < 5 ppm).

-

Retention Time: The retention time should be consistent and reproducible for a known standard of 2'-O-MOE-G.

-

Characteristic Fragmentation: The MS2 spectrum should show the characteristic neutral loss of the guanine base, resulting in a fragment ion corresponding to the modified ribose sugar. This confirms the identity and distinguishes it from potential isomers.[17] Be aware of potential pitfalls where natural isomers can have the same mass but different structures, requiring robust chromatographic separation.[16][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Conformation

Causality: NMR is the premier technique for determining the three-dimensional structure of molecules in solution, which most closely mimics the biological environment. For 2'-O-MOE-G, NMR is essential for directly observing the conformational preference of the sugar pucker.[11]

Protocol: 2D NMR for Sugar Pucker and Duplex Analysis

-

Sample Preparation: Dissolve the purified 2'-O-MOE-G-containing oligonucleotide in 99.9% D₂O buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0). For observing exchangeable imino protons that confirm base pairing, prepare a parallel sample in 90% H₂O/10% D₂O.

-

Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration.

-

Acquisition of 2D DQF-COSY: This experiment reveals scalar (through-bond) couplings between protons. The key analysis is of the cross-peaks between H1' and H2' protons of the ribose ring.

-

Acquisition of 2D NOESY: This experiment reveals spatial proximities between protons (through-space). It is used to identify the overall helical geometry (A-form vs. B-form) and to sequence-specifically assign resonances.

-

Self-Validation & Data Interpretation:

-

Sugar Pucker (from DQF-COSY): The magnitude of the coupling constant between H1' and H2' (³JH1'H2') is directly related to the sugar pucker. For a C3'-endo (North) conformation, this coupling is very small or unobservable (< 2 Hz).[11] For a C2'-endo (South) conformation, it is large (~8-10 Hz). The consistent observation of a small ³JH1'H2' for all 2'-O-MOE-modified residues is direct proof of the C3'-endo pucker.

-

Helical Form (from NOESY): In an A-form helix, the distance between the H1' proton of a residue and the aromatic H8 (purine) or H6 (pyrimidine) proton of the same residue is short, giving a strong NOE cross-peak. Conversely, the distance to the aromatic proton of the preceding residue is long. This pattern is a hallmark of A-form geometry and confirms the structural consequence of the C3'-endo pucker.[19]

-

X-ray Crystallography: The Atomic-Resolution Blueprint

Causality: While NMR provides dynamic solution-state data, X-ray crystallography offers an unparalleled static, high-resolution view of the molecule's structure. It can definitively confirm the C3'-endo pucker, A-form duplex geometry, and the precise conformation and hydration pattern of the 2'-O-MOE side chain.[13]

Protocol: Crystallographic Workflow for a MOE-Oligonucleotide Duplex

-

Sample Preparation & Crystallization: Synthesize and purify a self-complementary oligonucleotide containing 2'-O-MOE-G. Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using vapor diffusion methods (sitting or hanging drop) to obtain diffraction-quality crystals.

-

Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. The structure can often be solved using molecular replacement if a similar A-form duplex structure is available. Refine the atomic model against the experimental data until it converges.

-

Self-Validation & Data Interpretation: The final refined structure provides atomic coordinates. Analysis of these coordinates will confirm:

-

The C3'-endo sugar pucker for all 2'-O-MOE-G residues.

-

The classic helical parameters of an A-form duplex (e.g., rise, twist, groove dimensions).

-

The specific torsion angles of the 2'-O-methoxyethyl side chain, often revealing the preferred gauche conformation.[13]

-

The positions of ordered water molecules, which can reveal specific hydration patterns that bridge the MOE substituent and the phosphate backbone, potentially explaining the high nuclease resistance.[13][20]

-

Section 4: Integrated Analysis and Quantitative Summary

The true power of this multi-modal approach lies in the synthesis of the data. MS confirms the covalent structure, NMR validates the dominant solution-state conformation, and crystallography provides the definitive atomic-level blueprint.

| Parameter | Technique | Expected Result for 2'-O-MOE-G | Functional Implication |

| Molecular Mass | Mass Spectrometry | 341.1182 Da (for nucleoside) | Confirms identity and successful modification. |

| Sugar Pucker | NMR (DQF-COSY) | ³JH1'H2' < 2 Hz | Direct evidence of C3'-endo (North) conformation. |

| Duplex Conformation | NMR (NOESY), CD | A-form helical geometry | Pre-organizes the oligo for optimal RNA binding. |

| Thermal Stability | UV Melting | ΔTm increase of +0.9 to +1.6 °C per modification | Increased binding affinity to target RNA. |

| Side Chain Torsion | X-ray Crystallography | Predominantly gauche conformation[13] | Contributes to a well-defined, stable structure. |

| Hydration Pattern | X-ray Crystallography | Ordered water in minor groove[13] | May contribute to nuclease resistance and uptake. |

This integrated model directly links the atomic-level structural features of 2'-O-MOE-G to its macroscopic pharmacological benefits. The C3'-endo pucker dictates the A-form helix, which in turn drives the high binding affinity that is critical for the efficacy of antisense drugs.

Section 5: Conclusion

The structural analysis of 2'-O-(2-Methoxyethyl)guanosine is not merely an academic exercise; it is a critical component of quality control, mechanism-of-action studies, and rational drug design in the field of oligonucleotide therapeutics. The consistent C3'-endo sugar pucker induced by the 2'-O-MOE modification is the lynchpin that confers the advantageous properties of A-form geometry, leading to enhanced stability and target affinity. By employing a rigorous, multi-modal analytical strategy combining mass spectrometry, NMR spectroscopy, and X-ray crystallography, researchers and developers can validate the structural integrity of these advanced therapeutic molecules, ensuring that their chemical design translates into predictable and potent biological function.

References

-

Journal of the American Society for Mass Spectrometry. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Available from: [Link]

-

Russell, D.H. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). ACS Chemical Biology. Available from: [Link]

-

MDPI. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Molecules. Available from: [Link]

-

SpringerLink. Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In: Crooke, S.T. (eds) Antisense Drug Technology. CRC Press. Available from: [Link]

-

Plevnik, M., et al. NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex. Biochimie. Available from: [Link]

-

ACS Publications. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Available from: [Link]

-

Dudley, E., & Bond, L. Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews. Available from: [Link]

-

Sazani, P., et al. Effects of base modifications on antisense properties of 2'-O-methoxyethyl and PNA oligonucleotides. Oligonucleotides. Available from: [Link]

-

Hill, A.C., & Hall, J. The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field. Helvetica Chimica Acta. Available from: [Link]

-

Tidd, D.M., et al. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research. Available from: [Link]

-

Teplova, M., et al. Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research. Available from: [Link]

-

Kamal, A., et al. Novel synthesis of 2'-O-methylguanosine. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Puffer, B., et al. 2′-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase approach. Nucleic Acids Research. Available from: [Link]

-

Paramasivam, M., et al. Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. Nucleic Acids Research. Available from: [Link]

-

ACS Publications. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega. Available from: [Link]

-

Wen, K., et al. Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. The Journal of Organic Chemistry. Available from: [Link]

-

Puffer, B., et al. 2'-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase approach. Nucleic Acids Research. Available from: [Link]

-

Bio-Synthesis Inc. 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Available from: [Link]

-

Teplova, M., et al. Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research. Available from: [Link]

-

Vanderbilt University. Internal Derivatization of Oligonucleotides with Selenium for X-ray Crystallography Using MAD. Available from: [Link]

-

National Institutes of Health. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Available from: [Link]

-

ResearchGate. Structure of 2'-O-(2-methoxyethyl)-RNA (MOE-RNA). Available from: [Link]

-

Teplova, M., et al. Crystal Structure and Improved Antisense Properties of 2'-O-(2-methoxyethyl)-RNA. ChemBioChem. Available from: [Link]

-

ResearchGate. Schematic representation of 'South' (left) and 'North' (right) puckering of the ribose sugar ring. Available from: [Link]

-

ResearchGate. Sugar puckering conformational equilibrium for 2 F-RNA and 2 F-ANA. Available from: [Link]

-

National Institutes of Health. The Impact of Sugar Pucker on Base Pair and Mispair Stability. Available from: [Link]

-

ResearchGate. Structure and nuclease resistance of 2 ',4 '-constrained 2 '-O-methoxyethyl (cMOE) and 2 '-O-ethyl (cEt) modified DNAs. Available from: [Link]

-

National Institutes of Health. Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics. Available from: [Link]

-

ResearchGate. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. Available from: [Link]

-

ScienceDaily. Sweet move: a modified sugar enhances antisense oligonucleotide safety and efficacy. Available from: [Link]

-

ResearchGate. 2'-Methylseleno modified oligoribonucleotides synthesized for X-ray crystallography. Available from: [Link]

-

National Institutes of Health. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes. Available from: [Link]

-

ResearchGate. (PDF) The Effects of 2′- O -Methoxyethyl Oligonucleotides on Renal Function in Humans. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eu.idtdna.com [eu.idtdna.com]

- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. researchgate.net [researchgate.net]

- 6. Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 13. Crystal structure and improved antisense properties of 2'-O-(2-methoxyethyl)-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Genesis and Ascendance of 2'-O-Methoxyethyl (2'-MOE) Modification: A Technical Guide to a Cornerstone of Oligonucleotide Therapeutics

Abstract

The journey of antisense oligonucleotide (ASO) therapeutics from a theoretical concept to a powerful clinical reality has been paved with chemical innovations designed to overcome the inherent biological barriers faced by nucleic acid-based drugs. Among the most impactful of these advancements is the 2'-O-methoxyethyl (2'-MOE) modification. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of 2'-MOE chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal chain of experimental choices that led to the prominence of 2'-MOE, details the methodologies for its synthesis and evaluation, and contextualizes its significance in the landscape of modern medicine. Through a blend of historical narrative, detailed protocols, and mechanistic insights, we aim to provide a comprehensive resource that is both educational and practically applicable.

Introduction: The Quest for a Viable Antisense Platform

The principle of antisense technology, first demonstrated in the late 1970s, offered a revolutionary paradigm for drug development: the ability to rationally design drugs that could intercept genetic information at the mRNA level, thereby preventing the synthesis of disease-causing proteins.[1][2] However, the translation of this elegant concept into effective therapeutics was fraught with challenges. Early, unmodified oligonucleotides were rapidly degraded by ubiquitous cellular nucleases and exhibited suboptimal binding affinity to their target RNA.

The first generation of ASOs addressed the nuclease stability issue through the introduction of a phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by sulfur.[3][4] While this modification significantly extended the half-life of ASOs in biological systems, it also introduced some undesirable properties, including reduced binding affinity for target RNA and potential for non-specific protein interactions that could lead to toxicity.[3] This set the stage for the development of "second-generation" modifications, which aimed to refine the properties of ASOs further. The focus of this next wave of innovation was the 2' position of the ribose sugar, a site ripe for chemical alteration to enhance the drug-like properties of oligonucleotides.

The Dawn of the 2'-MOE Era: A Tale of Collaborative Innovation

The discovery of the 2'-O-methoxyethyl (2'-MOE) modification emerged from a strategic research collaboration between scientists at Ciba-Geigy Ltd. (now Novartis) and Isis Pharmaceuticals (now Ionis Pharmaceuticals).[5] This collaboration systematically synthesized and screened a wide array of chemical modifications, incorporating them into standardized oligonucleotide sequences. These modified sequences were then rigorously evaluated for key pharmacological properties: binding affinity to both RNA and DNA, resistance to nuclease degradation, and potency in cell culture-based assays.[5]

Prior investigations into 2'-alkoxy modifications had revealed a frustrating trade-off: increasing the length of the alkyl chain at the 2' position enhanced nuclease resistance but concurrently decreased the hybridization affinity for the target RNA.[5] The breakthrough came with the exploration of 2'-O-alkoxyalkyl substitutions. Surprisingly, this class of modifications, including the 2'-O-methoxyethyl group, defied the established trend. They provided a significant increase in nuclease resistance while also, counterintuitively, increasing the binding affinity to target RNA.[5] This discovery was a pivotal moment, as it demonstrated that the key desirable properties of an ASO could be simultaneously enhanced.

Further studies with 2'-MOE modified oligonucleotides revealed additional favorable characteristics. They exhibited a tissue distribution profile similar to the first-generation phosphorothioate ASOs and, importantly, demonstrated a reduction in the toxicities that had been associated with the PS backbone alone.[5] These foundational discoveries established 2'-MOE as a superior chemical modification for antisense therapeutics.

Key Figures in the Development of 2'-MOE and Antisense Technology:

The advancement of 2'-MOE technology is inextricably linked to the pioneering work of researchers at Isis Pharmaceuticals. Dr. Stanley T. Crooke , the founder and former CEO of Isis (now Ionis), is widely regarded as a key figure in the field of antisense technology. His vision and leadership were instrumental in navigating the scientific and commercial challenges of developing a novel therapeutic platform. Dr. C. Frank Bennett , a founding member of Isis/Ionis, has been a driving force in the preclinical discovery and development of antisense drugs, including those incorporating 2'-MOE modifications. His research has been pivotal in understanding the pharmacology and mechanism of action of these therapeutic agents.

The Science of 2'-MOE: A Deeper Dive into its Physicochemical Properties

The success of the 2'-MOE modification is rooted in its unique physicochemical properties, which directly translate to improved therapeutic performance.

3.1 Enhanced Binding Affinity: The 2'-MOE group favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA duplexes.[6] This pre-organization of the sugar moiety into an RNA-like conformation reduces the entropic penalty of hybridization to a complementary RNA strand, resulting in a more thermodynamically stable duplex. This increased binding affinity is quantified by a higher melting temperature (T_m), the temperature at which half of the oligonucleotide duplex dissociates. Each 2'-MOE modification can increase the T_m by approximately 0.9 to 1.6 °C per modification.[6]

3.2 Superior Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, effectively shielding the phosphodiester or phosphorothioate backbone from attack by both endonucleases and exonucleases. This dramatically increases the half-life of the oligonucleotide in biological fluids and tissues, allowing for less frequent dosing.

3.3 Favorable Pharmacokinetic Profile: When combined with a phosphorothioate backbone, 2'-MOE modifications contribute to a favorable pharmacokinetic profile. The PS backbone enhances binding to plasma proteins, which limits renal clearance and facilitates distribution to tissues. The 2'-MOE modification further refines this profile, contributing to prolonged tissue retention.

3.4 Reduced Toxicity: Compared to first-generation ASOs that relied solely on the phosphorothioate backbone, 2'-MOE modified oligonucleotides generally exhibit a better safety profile. The reduced toxicity is attributed to a decrease in non-specific protein binding.

Data Presentation: Comparative Properties of Oligonucleotide Modifications

| Modification | Nuclease Resistance (Relative Half-life) | Change in T_m per modification (°C) |

| Unmodified DNA | 1x (rapid degradation) | 0 |

| Phosphorothioate (PS) | ~10-20x | -0.5 to -1.0 |

| 2'-O-Methyl (2'-OMe) | ~50-100x | +1.0 to +1.5 |

| 2'-O-Methoxyethyl (2'-MOE) | >100x | +0.9 to +1.6 [6] |

| 2'-Fluoro (2'-F) | ~50-100x | ~+2.5 |

Note: The values presented are approximate and can vary depending on the specific sequence, length of the oligonucleotide, and the experimental conditions.

The "Gapmer" Design: Harnessing the Power of RNase H

A key mechanistic advantage of many antisense drugs is their ability to recruit the endogenous enzyme RNase H to cleave the target mRNA. However, extensive modification of the ribose sugar, including with 2'-MOE, can inhibit RNase H activity. To overcome this, a chimeric design known as a "gapmer" was developed.[4]

A 2'-MOE gapmer consists of a central "gap" of 8-10 deoxynucleotides with a phosphorothioate backbone, which is a substrate for RNase H. This central gap is flanked on both the 5' and 3' ends by "wings" of 2'-MOE modified nucleotides.[5] This elegant design combines the best of both worlds: the 2'-MOE wings provide high binding affinity, nuclease resistance, and a favorable pharmacokinetic profile, while the central DNA gap allows for the potent degradation of the target mRNA upon hybridization.

Caption: Mechanism of action of a 2'-MOE gapmer ASO.

Experimental Protocols: From Synthesis to Biological Evaluation

This section provides an overview of the key experimental workflows involved in the creation and testing of 2'-MOE modified oligonucleotides.

Synthesis of 2'-O-Methoxyethyl Nucleoside Phosphoramidites

The synthesis of 2'-MOE oligonucleotides begins with the chemical synthesis of the corresponding 2'-O-methoxyethyl ribonucleoside phosphoramidites, the building blocks for solid-phase synthesis. A common synthetic route starts from a readily available ribonucleoside like uridine.

Step-by-Step Methodology (Uridine to 2'-MOE-Uridine):

-

Protection of 3' and 5' Hydroxyl Groups: The starting uridine is treated with a protecting group reagent, such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, to protect the 3' and 5' hydroxyl groups.

-

Alkylation of the 2' Hydroxyl Group: The 2' hydroxyl group is then alkylated using an appropriate reagent, such as 2-methoxyethyl mesylate or a similar electrophile, in the presence of a strong base like sodium hydride.

-

Deprotection of 3' and 5' Hydroxyl Groups: The silyl protecting groups are removed, typically using a fluoride source like triethylamine trihydrofluoride.

-

5' Hydroxyl Protection with DMT: The 5' hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group, which is crucial for the subsequent solid-phase synthesis.

-

Phosphitylation of the 3' Hydroxyl Group: The final step is the phosphitylation of the 3' hydroxyl group using a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the desired 2'-MOE uridine phosphoramidite.

Caption: Workflow for 2'-MOE phosphoramidite synthesis.

Solid-Phase Synthesis of 2'-MOE Oligonucleotides

2'-MOE oligonucleotides are assembled on an automated DNA/RNA synthesizer using the phosphoramidite method on a solid support, typically controlled pore glass (CPG).

Step-by-Step Methodology:

-

Deblocking: The DMT group on the 5' end of the growing oligonucleotide chain is removed with a mild acid.

-

Coupling: The next 2'-MOE phosphoramidite is activated and coupled to the free 5' hydroxyl group.

-

Capping: Any unreacted 5' hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester (or sulfurized to a phosphorothioate).

-

Repeat: This cycle of deblocking, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

-

Purification: The crude oligonucleotide is purified, typically by chromatography (e.g., HPLC), to remove any truncated or failed sequences.

In Vitro Evaluation of 2'-MOE Oligonucleotides

5.3.1 Nuclease Resistance Assay

Objective: To determine the stability of 2'-MOE oligonucleotides in the presence of nucleases.

Methodology:

-

Incubate the 2'-MOE oligonucleotide and a control (e.g., unmodified DNA) in a solution containing nucleases (e.g., fetal bovine serum or a specific exonuclease).

-

Take aliquots at various time points.

-

Analyze the integrity of the oligonucleotide in each aliquot using gel electrophoresis (e.g., PAGE) or HPLC.

-

Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.

5.3.2 Binding Affinity (T_m) Determination

Objective: To measure the thermal stability of the duplex formed between the 2'-MOE ASO and its target RNA.

Methodology:

-

Mix the 2'-MOE ASO and its complementary RNA target in a buffered solution.

-

Place the solution in a UV-Vis spectrophotometer equipped with a temperature controller.

-

Slowly increase the temperature while monitoring the absorbance at 260 nm.

-

As the duplex melts into single strands, the absorbance will increase (hyperchromic effect).

-

The T_m is the temperature at which the absorbance is halfway between the minimum and maximum values.

5.3.3 Cell-Based Potency Assay

Objective: To determine the efficacy of a 2'-MOE ASO in reducing the expression of its target gene in a cellular context.

Methodology:

-

Culture a relevant cell line that expresses the target gene.

-

Transfect the cells with varying concentrations of the 2'-MOE ASO.

-

After an appropriate incubation period, harvest the cells.

-

Isolate total RNA from the cells.

-

Quantify the level of the target mRNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Normalize the target mRNA levels to a housekeeping gene.

-

Plot the percentage of target mRNA reduction as a function of ASO concentration to determine the IC_50 (the concentration at which 50% of the target mRNA is inhibited).

Clinical Significance and Future Directions

The advent of 2'-MOE technology has been a major contributor to the clinical success of antisense therapeutics. Several 2'-MOE-containing ASOs have received regulatory approval for the treatment of a range of diseases, and many more are currently in clinical trials.[7]

Approved Drugs Incorporating 2'-MOE Modifications:

-

Mipomersen (Kynamro®): For homozygous familial hypercholesterolemia.

-

Inotersen (Tegsedi®): For hereditary transthyretin amyloidosis.

-

Volanesorsen (Waylivra®): For familial chylomicronemia syndrome.

-

Nusinersen (Spinraza®): For spinal muscular atrophy.

The field of oligonucleotide therapeutics continues to evolve, with ongoing research focused on developing novel chemical modifications and delivery strategies to further enhance the efficacy and safety of these drugs. The foundational principles established by the development of 2'-MOE, however, remain a testament to the power of medicinal chemistry to transform a promising scientific concept into life-changing medicines. The legacy of 2'-MOE will undoubtedly continue to influence the design of next-generation nucleic acid-based therapies for years to come.

References

-

Milestone timeline of the development and clinical use of antisense oligonucleotides - ResearchGate. Retrieved from [Link]

-

A Half-Century History of Applications of Antisense Oligonucleotides in Medicine, Agriculture and Forestry: We Should Continue the Journey - NIH. Retrieved from [Link]

-

2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - NIH. Retrieved from [Link]

-

Conversion of uridine into 2′-O-(2-methoxyethyl)uridine and 2′-O-(2-methoxyethyl)cytidine | Semantic Scholar. (1999, April 23). Retrieved from [Link]

-

ASOs: A Short History on the Diversity of Clinical Applications - Charles River Laboratories. (2021, December 1). Retrieved from [Link]

-

History of Research on Antisense Oligonucleotide Analogs - FUPRESS. (2021, March 1). Retrieved from [Link]

-

Comparison of 2'-O-Me phosphorothioate and Morpholino oligos (open-access) : r/biology. (2019, October 31). Retrieved from [Link]

-

Synthesis of 2′-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides Using Oxa-Michael Reaction and Chemical and Biological Properties of Oligonucleotide Derivatives Incorporating These Modified Ribonucleosides | The Journal of Organic Chemistry. (2011, March 23). Retrieved from [Link]

- Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides.

-

Scheme 5: Synthesis of the 2'-O-MOE uridine from uridine. (a) (PhO) 2... - ResearchGate. Retrieved from [Link]

-

Analysis of 2'-OMe and 2'-MOE Modified Phosphorothioated Oligo-RNA by LC/UV/MS (VN-50 2D). Retrieved from [Link]

-

Development of 2'-O-Methoxyethyl Phosphorothioate Oligonucleotides as Antisense Drugs under Stereochemical Control - OUCI. Retrieved from [Link]

-

Effect of Chemical Modifications on Aptamer Stability in Serum - PMC - NIH. Retrieved from [Link]

-

Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography | ACS Omega. (2024, November 19). Retrieved from [Link]

-

Nuclease Hydrolysis Does Not Drive the Rapid Signaling Decay of DNA Aptamer-Based Electrochemical Sensors in Biological Fluids | Langmuir. (2021, April 20). Retrieved from [Link]

-

Chemistry, structure and function of approved oligonucleotide therapeutics | Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

-

(PDF) Modified deoxynucleotides stable to exonuclease degradation in serum. (2025, August 7). Retrieved from [Link]

-

Development of 2'-O-Methoxyethyl Phosphorothioate Oligonucleotides as Antisense Drugs under Stereochemical Control - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Nucleoside phosphoramidite - Wikipedia. Retrieved from [Link]

-

In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping | Request PDF - ResearchGate. (2025, December 3). Retrieved from [Link]

-

Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives | Request PDF. (2025, August 7). Retrieved from [Link]

-

Synthesis study of 2'-O-(2-methoxyethyl)-purine derivatives - PubMed. Retrieved from [Link]

-

The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PubMed Central. Retrieved from [Link]

-

Construction of a Tm-value prediction model and molecular dynamics study of AmNA-containing gapmer antisense oligonucleotide - PMC - PubMed Central. Retrieved from [Link]

-

Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC - NIH. Retrieved from [Link]

-

In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - NIH. (2025, April 16). Retrieved from [Link]

-

Modified deoxyoligonucleotides stable to exonuclease degradation in serum - PMC - NIH. Retrieved from [Link]

-

Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - NIH. (2017, July 28). Retrieved from [Link]

-

Fully modified 2′ MOE oligonucleotides redirect polyadenylation - PMC - NIH. Retrieved from [Link]

-

Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC - NIH. (2023, November 13). Retrieved from [Link]

-

Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Retrieved from [Link]

-

2'-MOE Phosphoramidites for RNA Synthesis - Glen Research. Retrieved from [Link]

-

O-(2S-methoxypropyl)-RNA-modified gapmer antisense oligonucleotides - PubMed. Retrieved from [Link]

-

Discovery and analysis of antisense oligonucleotide activity in cell culture - PubMed. Retrieved from [Link]

-

Analysis of thermal melting curves - PubMed. Retrieved from [Link]

-

Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Thermal denaturation profiles and gel mobility shift analysis of oligodeoxynucleotide triplexes - PMC - PubMed Central. Retrieved from [Link]

-

of the influence of mismatches on the UV thermal denaturation of ASOs with target RNA. - ResearchGate. Retrieved from [Link]

-

2' - MOE Antisense Oligonucleotides - Microsynth. Retrieved from [Link]

-

Safety, Pharmacokinetic and Pharmacodynamic Evaluation of a 2'-MOE Antisense Oligonucleotide-GalNAc3 Conjugate that Targets the Human Transmembrane Protease Serine 6 (TMPRSS6) - ResearchGate. (2021, January 11). Retrieved from [Link]

-

Development of analytical and sensitive methods to detect and quantify therapeutic oligonucleotides - Chalmers ODR. Retrieved from [Link]

Sources

- 1. revvity.com [revvity.com]

- 2. A Half-Century History of Applications of Antisense Oligonucleotides in Medicine, Agriculture and Forestry: We Should Continue the Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idtdna.com [idtdna.com]

- 5. researchgate.net [researchgate.net]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. reddit.com [reddit.com]

An In-Depth Technical Guide to the Role of 2'-O-(2-Methoxyethyl)guanosine in RNA Duplex Stability

Introduction: The Critical Role of Chemical Modifications in RNA Therapeutics

The advent of RNA-based therapeutics, particularly antisense oligonucleotides (ASOs), has revolutionized the landscape of drug development. These synthetic nucleic acid strands are designed to bind to specific messenger RNA (mRNA) targets, modulating gene expression to combat a wide range of diseases. However, the inherent instability and rapid degradation of natural RNA molecules by nucleases in a biological environment pose significant hurdles to their therapeutic efficacy. To overcome these challenges, chemical modifications to the nucleotide structure are essential. Among the most successful and widely adopted of these are the second-generation modifications, with 2'-O-(2-methoxyethyl) (2'-MOE) substitutions being a cornerstone of modern ASO design.[1][2] This guide will provide a comprehensive technical overview of the role of a specific 2'-MOE-modified nucleoside, 2'-O-(2-Methoxyethyl)guanosine (2'-MOE-G), in enhancing the stability of RNA duplexes.

The 2'-MOE modification involves the replacement of the 2'-hydroxyl group of the ribose sugar with a 2-methoxyethyl group.[1] This seemingly subtle alteration imparts a multitude of beneficial properties to the oligonucleotide, including increased resistance to nuclease degradation, enhanced binding affinity to target RNA, and improved pharmacokinetic and toxicological profiles.[2][3][4] These attributes have led to the successful development and approval of several 2'-MOE-containing ASO drugs, such as Nusinersen (Spinraza) and Inotersen (Tegsedi).[5]

This document will delve into the precise mechanisms by which 2'-MOE-G contributes to the thermodynamic stability of RNA duplexes. We will explore the structural implications of this modification, present quantitative data on its stabilizing effects, and provide detailed experimental protocols for its study.

The Mechanistic Basis of Enhanced Duplex Stability

The increased stability of RNA duplexes containing 2'-MOE-G is a direct consequence of the modification's influence on the conformational preorganization of the sugar moiety.

Conformational Preorganization and the A-Form Helix

Natural RNA duplexes adopt an A-form helical geometry, which is characterized by a C3'-endo sugar pucker.[6] In this conformation, the C3' atom of the ribose ring is displaced on the same side as the C5' atom and the nucleobase. This contrasts with the B-form helix typical of DNA, which favors a C2'-endo sugar pucker. The 2'-hydroxyl group in RNA plays a crucial role in biasing the sugar towards the C3'-endo conformation, which is a key factor in the greater thermodynamic stability of RNA:RNA duplexes compared to DNA:DNA duplexes.[6]

The 2'-MOE modification further locks the ribose sugar into the C3'-endo conformation.[5][6][7] This "preorganization" of the single-stranded oligonucleotide into an A-form-like geometry reduces the entropic penalty of hybridization.[6] In essence, the modified strand is already in a conformation that is favorable for duplex formation, leading to a more stable interaction with its target RNA. Molecular dynamics simulations have confirmed that the presence of the 2'-MOE substitution locks the sugar in the C3'-endo conformation, causing the duplex to adopt a stable A-form geometry.[6][7]

Caption: Conformational preorganization of 2'-MOE modified RNA enhances duplex stability.

Hydration and Minor Groove Interactions

Crystal structures of fully modified 2'-MOE-RNA duplexes have revealed a specific hydration pattern in the minor groove that contributes to stability.[8] Water molecules can form bridges between the oxygen atoms of the 2'-MOE substituent and the adjacent phosphate oxygen atoms.[8][9] This extensive hydration network further rigidifies the duplex structure and is thought to play a role in the high nuclease resistance of 2'-MOE modified oligonucleotides.[8]

Quantitative Impact on RNA Duplex Stability

The enhanced stability conferred by 2'-MOE modifications can be quantified by measuring the change in the melting temperature (Tm) of the RNA duplex. The Tm is the temperature at which half of the duplex molecules have dissociated into single strands.

Incorporation of 2'-MOE nucleotides has been shown to increase the Tm of an RNA duplex by approximately 0.9 to 1.6 °C per modification.[1] This stabilizing effect is additive, meaning that the overall increase in Tm is proportional to the number of 2'-MOE modifications in the oligonucleotide.

| Modification Type | ΔTm per Modification (°C) | Reference |

| 2'-O-(2-Methoxyethyl) | +0.9 to +1.6 | [1] |

| 2'-O-Methyl | Similar to 2'-MOE | [1] |

| 2'-Fluoro | +2.5 | [1] |

| Phosphorothioate (DNA:RNA) | -1.1 (per PS linkage) | [10] |

Table 1: Comparative Thermodynamic Stability of Common Oligonucleotide Modifications. This table summarizes the change in melting temperature (ΔTm) per modification for several common chemical modifications used in antisense oligonucleotides.

Experimental Protocols for Assessing Duplex Stability

The following protocols outline standard methodologies for the synthesis of 2'-MOE-G containing oligonucleotides and the subsequent biophysical characterization of their duplex stability.

Synthesis of 2'-MOE-G Modified Oligonucleotides

2'-MOE-G modified oligonucleotides are typically synthesized using automated solid-phase phosphoramidite chemistry.[11]

Protocol:

-

Solid Support Preparation: A suitable solid support, such as controlled pore glass (CPG), functionalized with the desired 3'-terminal nucleoside is packed into a synthesis column.

-

DMT Removal (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid in dichloromethane.

-

Coupling: The 2'-MOE-G phosphoramidite building block, dissolved in an anhydrous solvent like acetonitrile, is activated with an activating agent (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride and N-methylimidazole) to prevent the formation of deletion sequences.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

-

Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups on the nucleobases and phosphate backbone are removed using a strong base, such as concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

-

Purification: The crude oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product.

Caption: Automated solid-phase synthesis workflow for 2'-MOE-G oligonucleotides.

Biophysical Characterization of Duplex Stability

1. UV Thermal Denaturation (Melting) Studies

This is the most common method for determining the Tm of a nucleic acid duplex.[12][13]

Protocol:

-

Sample Preparation: The 2'-MOE-G modified oligonucleotide and its complementary RNA strand are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[14] The concentrations of the two strands should be equimolar.

-

Annealing: The sample is heated to 90-95°C for 1-2 minutes and then slowly cooled to room temperature to ensure proper duplex formation.[15]

-

Data Acquisition: The sample is placed in a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. The absorbance at 260 nm is monitored as the temperature is slowly increased, typically at a rate of 0.5-1.0 °C per minute.[16]

-

Data Analysis: The absorbance versus temperature data is plotted to generate a melting curve. The Tm is determined as the temperature at the midpoint of the transition from the duplex to the single-stranded state, which corresponds to the peak of the first derivative of the melting curve.

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the RNA duplex.[17] The A-form helix of an RNA duplex has a characteristic CD spectrum with a positive band around 260-270 nm and a negative band around 210 nm.[18][19]

Protocol:

-

Sample Preparation: Prepare the annealed duplex sample as described for UV thermal denaturation studies.

-

Data Acquisition: The CD spectrum of the sample is recorded over a wavelength range of approximately 200-320 nm at a temperature below the Tm.

-

Data Analysis: The CD spectrum of the 2'-MOE-G modified duplex is compared to that of an unmodified RNA duplex of the same sequence. A more intense positive band at ~260 nm is indicative of a more stable A-form helix.[18]

Conclusion: The Significance of 2'-MOE-G in RNA Therapeutics

The incorporation of this compound is a powerful strategy for enhancing the stability of RNA duplexes, a critical factor for the success of antisense oligonucleotide therapeutics. The underlying mechanism of this stabilization is the preorganization of the ribose sugar into a C3'-endo conformation, which favors the formation of a stable A-form helix upon hybridization with the target RNA. This, coupled with favorable hydration patterns in the minor groove, leads to a significant and predictable increase in the thermal stability of the duplex. The robust and well-characterized nature of the 2'-MOE modification has solidified its place as a key component in the design of next-generation RNA-based drugs, enabling the development of more potent, stable, and safer therapies for a wide array of genetic diseases.

References

-

Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. (n.d.). ScienceDirect. Retrieved from [Link]

-

2'-O-Methoxy-ethyl (MOE) | Oligowiki - Oligowizard. (2025). Oligowizard. Retrieved from [Link]

-

Teplova, M., et al. (2000). Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research, 28(11), 2288-2297. Retrieved from [Link]

-

2'-MOE, 2-MethoxyEthoxy, RNA Modification. (n.d.). Bio-Synthesis Inc. Retrieved from [Link]

-

Circular dichroism spectra of unmodified RNA duplexes (solid line) and... (n.d.). ResearchGate. Retrieved from [Link]

-

Sharma, H., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega. Retrieved from [Link]

-

Vickers, T. A., et al. (2001). Fully modified 2′ MOE oligonucleotides redirect polyadenylation. Nucleic Acids Research, 29(6), 1293–1299. Retrieved from [Link]

-

Teplova, M., et al. (2000). Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic Acids Research, 28(11), 2288-2297. Retrieved from [Link]

-

Structure of 2'-O-(2-methoxyethyl)-RNA (MOE-RNA). (A) View into the... (n.d.). ResearchGate. Retrieved from [Link]

-

Nakano, S., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 114(1), 473-480. Retrieved from [Link]

-

Kumar, P., et al. (2008). Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. Nucleic Acids Research, 36(4), 1371–1380. Retrieved from [Link]

-

Nakano, S., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 114(1), 473-480. Retrieved from [Link]

-

CD spectra of the modified DNA : RNA duplexes (top) and modified DNA :... (n.d.). ResearchGate. Retrieved from [Link]

-

Geary, R. S., et al. (1999). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. Journal of Pharmacology and Experimental Therapeutics, 290(2), 829-837. Retrieved from [Link]

-

Teplova, M., et al. (2002). Crystal Structure and Improved Antisense Properties of 2'-O-(2-methoxyethyl)-RNA. Journal of the American Chemical Society, 124(39), 11622-11623. Retrieved from [Link]

-

Prhavc, M., et al. (2003). 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified oligonucleotides inhibit expression of mRNA in vitro and in vivo. Nucleic Acids Research, 31(11), 2834–2843. Retrieved from [Link]

-

Sharma, H., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega. Retrieved from [Link]

-

Kierzek, E., et al. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research, 31(15), 4472–4480. Retrieved from [Link]

-

Kierzek, E., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(11), 3784–3794. Retrieved from [Link]

-

Crooke, S. T. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nucleic Acid Therapeutics, 27(3), 133-145. Retrieved from [Link]

-

Chronic Toxicity Assessment of 2′- O -Methoxyethyl Antisense Oligonucleotides in Mice. (n.d.). ResearchGate. Retrieved from [Link]

-

A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'. (n.d.). Nature Communications. Retrieved from [Link]

-

Base-Stacking Heterogeneity in RNA Resolved by Fluorescence-Detected Circular Dichroism Spectroscopy. (2022, August 19). The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

Circular dichroism spectra of the different DNA·RNA duplexes here... (n.d.). ResearchGate. Retrieved from [Link]

-

Summary of biophysical techniques to study RNA complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Guidebook for the Synthesis of Oligonucleotides. (n.d.). Chemie Brunschwig. Retrieved from [Link]

-

Gissberg, J., et al. (2019). 2′-O-(N-(Aminoethyl)carbamoyl)methyl Modification Allows for Lower Phosphorothioate Content in Splice-Switching Oligonucleotides with Retained Activity. Molecules, 24(17), 3069. Retrieved from [Link]

-

Iwata Hara, R., et al. (2017). Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability. Organic & Biomolecular Chemistry, 15(34), 7176-7183. Retrieved from [Link]

-

Biophysical properties, thermal stability and functional impact of 8-oxo-7,8-dihydroguanine on oligonucleotides of RNA—a study of duplex, hairpins and the aptamer for preQ1 as models. (2016, October 5). Nucleic Acids Research. Retrieved from [Link]

-

RNA structure and folding : biophysical techniques and prediction methods. (n.d.). Library Search. Retrieved from [Link]

-

RNA Structure and Folding : Biophysical Techniques and Prediction Methods. (n.d.). MQ library. Retrieved from [Link]

-

Bridging the gap between in vitro and in vivo RNA folding. (2016, June 24). Quarterly Reviews of Biophysics. Retrieved from [Link]

-

Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes. (n.d.). University of Minnesota. Retrieved from [Link]

-

Synthesis of N2-alkyl-8-oxo-7,8-dihydro-2′-deoxyguanosine derivatives and effects of these modifications on RNA duplex stability. (2010, December 30). National Institutes of Health. Retrieved from [Link]

-

N 2-methylguanosine is iso-energetic with guanosine in RNA duplexes and GNRA tetraloops. (n.d.). National Institutes of Health. Retrieved from [Link]

-

UV Melting of G-Quadruplexes. (n.d.). PubMed. Retrieved from [Link]

-

Protocol for RNA annealing/duplex formation. (n.d.). iGEM. Retrieved from [Link]

-

Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes. (2019, June 14). PubMed. Retrieved from [Link]

-

Results from UV‐monitored thermal denaturation of duplex DNA in UAcW... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and improved antisense properties of 2'-O-(2-methoxyethyl)-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. Synthesis of N2-alkyl-8-oxo-7,8-dihydro-2′-deoxyguanosine derivatives and effects of these modifications on RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.igem.org [static.igem.org]

- 16. researchgate.net [researchgate.net]

- 17. RNA Circular Dichroism Assay - Creative Proteomics [iaanalysis.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Enzymatic Synthesis of 2'-O-(2-Methoxyethyl)guanosine

Abstract

2'-O-(2-Methoxyethyl)guanosine (2'-O-MOE-G) is a cornerstone of second-generation antisense oligonucleotide (ASO) therapeutics, conferring superior nuclease resistance, enhanced binding affinity to target RNA, and favorable pharmacokinetic properties.[] While traditional chemical synthesis has been the workhorse for its production, biocatalysis presents a compelling alternative, offering unparalleled stereoselectivity and sustainability.[2][3] This guide provides an in-depth technical exploration of the enzymatic and chemoenzymatic strategies for synthesizing 2'-O-MOE-G. We will dissect the core biocatalytic principles, contrast a theoretical multi-enzyme cascade with a field-proven chemoenzymatic pathway, and provide detailed protocols grounded in established research. The primary focus will be on a scalable process that leverages the exquisite specificity of adenosine deaminase to overcome common purification challenges, representing a paradigm of efficient, modern drug precursor synthesis.[4][5]

The Strategic Importance of 2'-O-MOE-G in Modern Therapeutics

The Role of 2'-O-MOE Modifications in Antisense Oligonucleotides